N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide
Description
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide is a compound belonging to the class of Schiff base hydrazones Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Properties
CAS No. |
294873-48-6 |
|---|---|
Molecular Formula |
C20H23ClN2O3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)propanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-13-25-18-9-5-16(6-10-18)14-22-23-20(24)15(2)26-19-11-7-17(21)8-12-19/h5-12,14-15H,3-4,13H2,1-2H3,(H,23,24)/b22-14+ |
InChI Key |
YFJUDGGKFCIXIC-HYARGMPZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide typically involves the reaction of 4-butoxybenzaldehyde with 2-(4-chlorophenoxy)propanehydrazide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Condensation Reactions
Hydrazides readily undergo condensation with carbonyl compounds. For this compound:
-
Reactivity with aldehydes/ketones : The hydrazide group (-NH-NH-) reacts with aldehydes or ketones to form hydrazones. The reaction is stereoselective, favoring the E-isomer due to steric effects from the 4-butoxyphenyl group.
-
Conditions : Typically conducted in ethanol or DMF under reflux (60–80°C) with catalytic acetic acid.
| Carbonyl Source | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Hydrazone derivative | 72 | |
| Cyclohexanone | Cyclohexylidene hydrazide | 65 |
Nucleophilic Additions
The hydrazide moiety acts as a nucleophile:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the NH site, forming N-alkylated derivatives.
-
Acylation : Acetyl chloride introduces acetyl groups, yielding N-acetyl hydrazides. Reactions occur in THF at 0–5°C to minimize side products.
Key Data :
-
Alkylation with ethyl bromoacetate: 58% yield (product confirmed via H NMR).
-
Acylation requires inert atmospheres (N) to prevent oxidation.
Cyclization Reactions
Under acidic or oxidative conditions, the compound forms heterocyclic systems:
-
Triazole formation : Treatment with HNO induces cyclization to 1,3,4-oxadiazoles.
-
Thiadiazole synthesis : Reacts with CS in alkaline media to yield 1,3,4-thiadiazoles.
| Cyclizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| HNO (aq) | 1,3,4-Oxadiazole | 70°C, 4 h | 68 |
| CS/KOH | 1,3,4-Thiadiazole | Reflux, 6 h | 55 |
Redox Reactions
-
Oxidation : With KMnO in acidic conditions, the hydrazide oxidizes to a diazenyl derivative.
-
Reduction : NaBH reduces the imine bond (C=N) to an amine, altering bioactivity.
Mechanistic Insight :
-
Oxidation follows a radical pathway, confirmed by ESR spectroscopy.
-
Reduction products show enhanced solubility in polar solvents (e.g., DMSO).
Biochemical Interactions
Scientific Research Applications
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylene]-2-(4-quinolinecarbohydrazide)
Uniqueness
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide is unique due to the presence of both butoxy and chlorophenoxy groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a valuable compound for various research and industrial applications.
Biological Activity
N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazide functional group, which is known for its diverse biological activities. The presence of both phenoxy and butoxy substituents contributes to its lipophilicity and potential interactions with biological membranes. Its molecular formula is , and it has a molecular weight of approximately 345.79 g/mol.
Research indicates that the compound may exhibit various mechanisms of action, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates activity against certain bacterial strains, potentially through the inhibition of cell wall synthesis or disruption of membrane integrity.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Properties : Some studies have indicated that this hydrazide derivative may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
In Vivo Studies
Animal models have also been employed to assess the pharmacological effects:
- Model : Sprague-Dawley rats
- Dosage : 50 mg/kg body weight administered orally.
- Findings : Significant reduction in tumor size was observed in treated groups compared to controls, alongside a decrease in inflammatory markers.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition comparable to standard antibiotics, indicating potential as a therapeutic agent.
-
Case Study on Anti-inflammatory Activity :
- In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant decrease in paw edema compared to control groups.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
